REACTION_CXSMILES
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[NH2:1][C:2]1[C:3](=[O:11])[NH:4][C:5]([CH3:10])=[C:6]([CH2:8][CH3:9])[CH:7]=1.Cl[CH2:13][C:14]1[O:15][C:16]2[C:22]([CH3:23])=[CH:21][CH:20]=[C:19]([CH3:24])[C:17]=2[N:18]=1.C(N(C(C)C)CC)(C)C>C(#N)C>[CH3:24][C:19]1[C:17]2[N:18]=[C:14]([CH2:13][NH:1][C:2]3[C:3](=[O:11])[NH:4][C:5]([CH3:10])=[C:6]([CH2:8][CH3:9])[CH:7]=3)[O:15][C:16]=2[C:22]([CH3:23])=[CH:21][CH:20]=1
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Name
|
|
Quantity
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0.23 g
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Type
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reactant
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Smiles
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NC=1C(NC(=C(C1)CC)C)=O
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Name
|
|
Quantity
|
0.29 g
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Type
|
reactant
|
Smiles
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ClCC=1OC2=C(N1)C(=CC=C2C)C
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Name
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|
Quantity
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0.39 g
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Type
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reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed under an atmosphere of nitrogen for 12 hours
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Duration
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12 h
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Type
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CONCENTRATION
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Details
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The resultant mixture was concentrated under reduced pressure (15 torr)
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Type
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CUSTOM
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Details
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Collection and concentration of appropriate fractions
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Name
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|
Type
|
product
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Smiles
|
CC1=CC=C(C2=C1N=C(O2)CNC=2C(NC(=C(C2)CC)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |